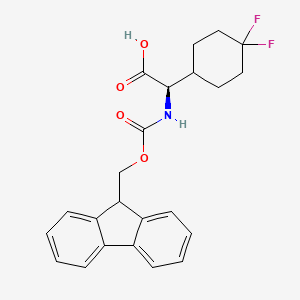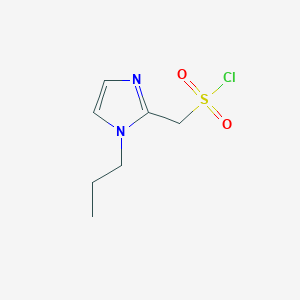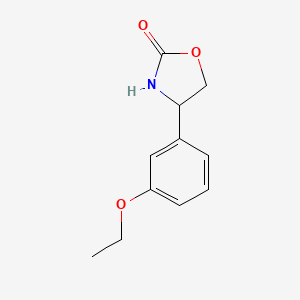
4-(3-Ethoxyphenyl)oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Ethoxyphenyl)oxazolidin-2-one is a chemical compound belonging to the oxazolidinone class. Oxazolidinones are a group of synthetic antibiotics characterized by a 2-oxazolidone ring. These compounds have gained significant attention due to their unique mechanism of action and their effectiveness against multidrug-resistant Gram-positive bacteria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethoxyphenyl)oxazolidin-2-one typically involves the reaction of 3-ethoxyphenyl isocyanate with an appropriate amino alcohol. The reaction proceeds through the formation of an intermediate carbamate, which cyclizes to form the oxazolidinone ring. This process can be facilitated by using microwave-assisted synthesis, which significantly reduces reaction times and improves yields .
Industrial Production Methods
Industrial production of oxazolidinones, including this compound, often involves the use of phosgene or phosgene derivatives for the cyclization step. This method is preferred due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Ethoxyphenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the oxazolidinone ring, leading to different derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, which can have different pharmacological properties .
Aplicaciones Científicas De Investigación
4-(3-Ethoxyphenyl)oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a chiral auxiliary in stereoselective transformations.
Biology: Studied for its antibacterial properties against multidrug-resistant bacteria.
Medicine: Potential use in developing new antibiotics.
Industry: Utilized in the synthesis of other pharmacologically active compounds
Mecanismo De Acción
The mechanism of action of 4-(3-Ethoxyphenyl)oxazolidin-2-one involves the inhibition of bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action is bacteriostatic for enterococci and staphylococci but bactericidal for penicillin-susceptible Streptococcus pneumoniae .
Comparación Con Compuestos Similares
Similar Compounds
Linezolid: Another oxazolidinone with similar antibacterial properties.
Tedizolid: A more potent derivative with enhanced activity against resistant strains.
Cytoxazone: Known for its use in asymmetric synthesis
Uniqueness
4-(3-Ethoxyphenyl)oxazolidin-2-one is unique due to its specific ethoxy substitution, which can influence its pharmacological properties and its effectiveness in various chemical reactions .
Propiedades
Fórmula molecular |
C11H13NO3 |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
4-(3-ethoxyphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO3/c1-2-14-9-5-3-4-8(6-9)10-7-15-11(13)12-10/h3-6,10H,2,7H2,1H3,(H,12,13) |
Clave InChI |
FZNXDRNGTUCKQA-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC(=C1)C2COC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b][1,4]oxazine hydrochloride](/img/structure/B13537015.png)
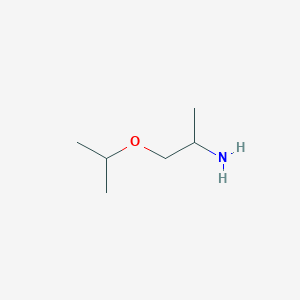

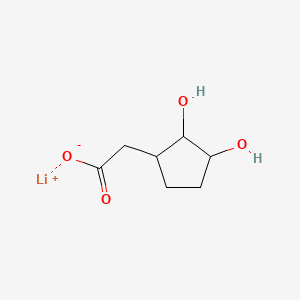
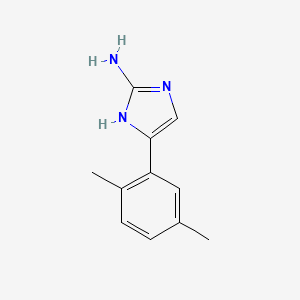

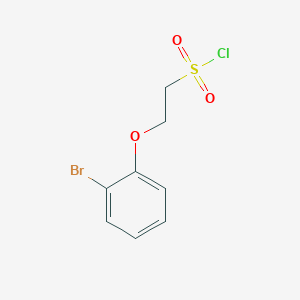
![Ethyl 2-oxo-2-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetate](/img/structure/B13537077.png)
